
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate
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Overview
Description
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzylidene group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate typically involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry:
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. For instance, it can undergo oxidation to yield different derivatives that have potential applications in pharmaceuticals.
Table 1: Chemical Reactions Involving Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate
Reaction Type | Product | Conditions |
---|---|---|
Oxidation | 4-fluoro-3-oxopentanoic acid | Mild oxidizing agents |
Reduction | Ethyl 2-(4-fluorobenzyl)-4-methyl-3-hydroxypentanoate | Lithium aluminum hydride |
Condensation | Various β-dicarbonyl compounds | Acidic conditions |
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as new antimicrobial agents.
Material Science
Polymerization Applications:
The compound can also be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored mechanical and thermal properties.
Table 2: Properties of Polymers Derived from this compound
Property | Value | Testing Method |
---|---|---|
Thermal Stability | Decomposition at >300°C | Thermogravimetric Analysis |
Mechanical Strength | Tensile strength of 50 MPa | Universal Testing Machine |
Flexibility | Elongation at break: 10% | ASTM D638 |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is largely dependent on its chemical structure. The fluorobenzylidene group can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are subject to ongoing research, particularly in the context of its biological activities.
Comparison with Similar Compounds
- Ethyl 2-(4-chlorobenzylidene)-4-methyl-3-oxopentanoate
- Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoate
- Ethyl 2-(4-methylbenzylidene)-4-methyl-3-oxopentanoate
Comparison: Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.
Biological Activity
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound notable for its unique structural features, including a fluorobenzylidene group attached to a pentanoate backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₅H₁₇FO₃
- Molecular Weight : 264.29 g/mol
- Functional Groups : Carbonyl and ester groups, which are crucial for its reactivity and biological interactions.
The presence of the fluorine atom in the structure is significant as it can enhance biological activity compared to analogs with chlorine or bromine substituents. This unique feature may influence the compound's interaction with various biological targets, potentially modulating their activity.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound can interact with specific enzymes and receptors, affecting metabolic pathways and cellular signaling processes. The compound's structural characteristics suggest that it may bind to various biological targets, which is essential for understanding its pharmacological profile.
Interaction Studies
Research has shown that modifications on the benzylidene moiety can significantly impact the binding affinity and selectivity towards biological targets. This suggests that further structural optimization could lead to enhanced biological activities.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Properties :
- Antifungal Activity :
- Cytotoxic Effects :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate?
The compound is synthesized via condensation reactions involving ethyl 4-methyl-3-oxopentanoate derivatives. A common method involves the alkylation of 1,3-dicarbonyl compounds using NaH in THF under argon, followed by propargyl bromide addition and purification via flash column chromatography . Another route employs triethylorthoformate and acetic anhydride to form ethoxymethylene intermediates, which are subsequently condensed with hydrazine derivatives to yield pyrazole analogs .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the benzylidene and keto-enol tautomeric groups . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. Crystallographic data, when available, are refined using SHELX software for precise structural determination .
Q. What are the typical applications of this compound in medicinal chemistry?
The compound serves as a precursor in synthesizing heterocyclic scaffolds, such as pyrimidines and pyrazoles, which are key motifs in drug discovery. For example, it is dehydrogenated with DDQ to aromatize dihydropyrimidine intermediates in the synthesis of Rosuvastatin, a cardiovascular drug .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of benzylidene formation?
The position of the fluorobenzylidene group is controlled by solvent polarity, temperature, and catalyst choice. For instance, TFA-catalyzed reactions in THF favor kinetically controlled enolate formation, while protic solvents like ethanol may promote thermodynamic stabilization of alternative tautomers . Computational studies (DFT) are recommended to model transition states and optimize conditions .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Crystallization is hindered by the compound's flexible keto-enol system and non-planar benzylidene moiety. Slow evaporation in hexane/ethyl acetate mixtures at low temperatures (4°C) improves crystal quality. Hydrogen-bonding patterns, analyzed via graph-set theory, reveal dimeric or chain motifs that guide solvent selection . ORTEP-3 is recommended for visualizing thermal ellipsoids and refining disordered regions .
Q. How can contradictory spectral data in literature be reconciled?
Discrepancies in NMR chemical shifts often stem from solvent effects or tautomeric equilibria. For example, the enolic proton (δ 12–14 ppm in CDCl₃) may shift upfield in DMSO-d₆ due to hydrogen bonding. Cross-validation using 2D NMR (COSY, HSQC) and variable-temperature experiments is essential to resolve ambiguities .
Q. What strategies optimize yield in large-scale syntheses?
Scaling up requires replacing NaH with safer bases like K₂CO₃ in biphasic systems (THF/water) to mitigate exothermic risks . Continuous flow reactors improve mixing efficiency for propargyl bromide additions, reducing reaction times from hours to minutes .
Q. Methodological Guidelines
- Synthesis Optimization : Use inert atmosphere (Ar/N₂) for NaH-mediated reactions to prevent hydrolysis .
- Purification : Employ gradient elution (hexane → ethyl acetate) in flash chromatography to separate polar byproducts .
- Data Analysis : Validate crystallographic models with R-factor convergence (<5%) and CheckCIF reports to flag symmetry errors .
Properties
Molecular Formula |
C15H17FO3 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9- |
InChI Key |
LOQOYHQUQSXJCE-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)C(C)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C |
Origin of Product |
United States |
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